4-butyl-N-[1-(oxolan-2-yl)ethyl]benzamide
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Overview
Description
4-butyl-N-[1-(oxolan-2-yl)ethyl]benzamide is an organic compound with the molecular formula C16H23NO2 It is a benzamide derivative, characterized by the presence of a butyl group and an oxolan-2-yl ethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylbenzoic acid and 2-oxolaneethanol.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 4-butylbenzoic acid is reacted with 2-oxolaneethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.
Efficient Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) or continuous distillation are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles like hydroxide ions (OH-) replace the amide group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Hydroxide ions, halogenating agents, polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-butyl-N-[1-(oxolan-2-yl)ethyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butyl-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate the exact mechanism, it is hypothesized that the compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-butyl-N-[1-(oxolan-2-yl)ethyl]benzamide: shares structural similarities with other benzamide derivatives such as:
Uniqueness
Unique Structural Features: The presence of the oxolan-2-yl ethyl group distinguishes this compound from other benzamides, potentially leading to unique chemical and biological properties.
Specific Applications: Its unique structure may confer specific interactions with biological targets, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-butyl-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-4-6-14-8-10-15(11-9-14)17(19)18-13(2)16-7-5-12-20-16/h8-11,13,16H,3-7,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFRUFOWXLFIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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